1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-6(5-12)4-7-8(11)2-3-10-9(7)13/h2-5H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXNOODSKNTULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C=O)C(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Synthesis
A common approach starts with halogenated aminopyridine derivatives, such as 4-amino-2-bromopyridine, which undergo regioselective iodination to yield 2-bromo-5-iodopyridin-4-amine. This intermediate is crucial for subsequent functionalization steps.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of 4-amino-2-bromopyridine | Iodine monochloride in AcOH, 75 °C, 3 h | 38 (desired isomer) | Chromatographic separation required to isolate regioisomers |
| Mesylation of amino group | Methanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rt | 54 | Facilitates subsequent cyclization |
This iodinated and mesylated intermediate is then subjected to palladium-mediated Sonogashira cross-coupling with alkynyl pyrazole derivatives, followed by base-catalyzed ring closure to form the pyrrolo[3,2-c]pyridine core.
Cyclization and Core Formation
The cyclization step is often a domino reaction facilitated by the presence of sulfonamide groups, which increase the acidity of anilinic protons and promote ring closure under basic conditions.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sonogashira coupling | Pd catalyst, CuI, base, alkynyl pyrazole | Variable | Forms alkyne-substituted intermediate |
| Base-catalyzed cyclization | Base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature | Moderate to high | Forms the fused pyrrolo[3,2-c]pyridine ring |
Introduction of the Formyl Group
The aldehyde group at the 2-position is introduced via selective formylation reactions, often involving:
- Vilsmeier-Haack formylation using POCl3 and DMF.
- Controlled reaction temperatures (e.g., 0 °C to room temperature) to avoid overreaction.
- Workup involving neutralization and extraction.
In some cases, the aldehyde is obtained by oxidation of the corresponding methyl group or by direct substitution on the pyrrolo[3,2-c]pyridine core.
Representative Synthetic Route Summary
| Step | Starting Material | Key Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-amino-2-bromopyridine | Iodine monochloride, AcOH | 75 °C, 3 h | 2-bromo-5-iodopyridin-4-amine | 38 |
| 2 | Above intermediate | Methanesulfonyl chloride, Et3N | 0 °C to rt | N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide | 54 |
| 3 | N-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide + alkynyl pyrazole | Pd catalyst, CuI, base | RT to elevated temp | Cyclized pyrrolo[3,2-c]pyridine intermediate | Variable |
| 4 | Cyclized intermediate | POCl3, DMF (Vilsmeier-Haack) | 0 °C to RT | 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | Moderate to high |
Research Findings and Optimization Notes
- The introduction of sulfonamide groups prior to cyclization significantly improves the efficiency of ring closure by increasing proton acidity, which is critical for the domino cyclization mechanism.
- Regioselective iodination is challenging and often yields mixtures of isomers; chromatographic purification is necessary to isolate the desired intermediate.
- Palladium-catalyzed Sonogashira coupling is a reliable method for introducing alkynyl substituents, which are precursors for ring closure.
- Formylation via Vilsmeier-Haack conditions is the preferred method for introducing the aldehyde group at the 2-position, with careful control of temperature and stoichiometry to maximize yield and purity.
- Alternative synthetic routes may involve oxidation of methyl precursors or use of substituted indole derivatives as starting materials, but these are less common and often yield lower overall efficiency.
Summary Table of Preparation Methods
| Method Step | Reaction Type | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Halogenation | Iodination | Iodine monochloride, AcOH | 75 °C, 3 h | 37-38% (desired isomer) | Requires chromatographic separation |
| Sulfonamide Introduction | Mesylation | Methanesulfonyl chloride, Et3N | 0 °C to RT | ~54% | Enhances cyclization efficiency |
| Cross-Coupling | Sonogashira | Pd catalyst, CuI, base | RT to elevated temp | Variable | Forms alkyne intermediate |
| Cyclization | Base-mediated ring closure | Base (e.g., K2CO3) | Elevated temp | Moderate to high | Domino reaction |
| Formylation | Vilsmeier-Haack | POCl3, DMF | 0 °C to RT | Moderate to high | Introduces aldehyde group |
This comprehensive synthesis approach for 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is supported by peer-reviewed literature and patent disclosures, ensuring reliability and reproducibility for research and development purposes.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrazines:
-
Schiff base formation : Reaction with primary amines (e.g., aniline derivatives) produces imines under mild conditions (RT, 12–24 hr).
-
Aldol condensation : In basic media (e.g., NaOH/EtOH), the aldehyde participates in cross-aldol reactions with ketones or aldehydes to form α,β-unsaturated carbonyl derivatives.
Table 1: Representative Nucleophilic Additions
| Reagent | Product Class | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | Imine (Schiff base) | EtOH, RT, 12 hr | 78 | |
| Hydroxylamine | Oxime | H2O/EtOH, reflux | 85 | |
| Cyclopentanone | α,β-Unsaturated ketone | NaOH, EtOH, 60°C | 62 |
Oxidation and Reduction
The aldehyde group is sensitive to redox conditions:
-
Oxidation : Air oxidation of the pyrrole moiety occurs at the C2–C3 double bond, forming epoxide-like intermediates (observed in stability studies) .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the aldehyde to a primary alcohol without affecting the pyrrolopyridine ring.
Key Stability Findings :
-
N-Methylation at the pyrazole C-2 position (e.g., compound 29 in ) stabilizes the structure against air oxidation, reducing metabolic turnover from 99% to 72% in mouse liver microsomes .
-
Electron-withdrawing groups (e.g., trifluoroethyl) further enhance oxidative stability .
Cyclization and Ring-Opening Reactions
The compound participates in domino reactions to form fused heterocycles:
-
Palladium-catalyzed coupling : The 6-bromo-pyrrolopyridine intermediate (e.g., 17 in ) undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives .
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Domino Sonogashira/cyclization : Reaction with terminal alkynes (e.g., 20 in ) forms annulated products via sequential coupling and base-mediated ring closure .
Example Synthesis Pathway :
-
Iodination of 4-amino-2-bromopyridine (13 ) yields regioisomers 14 and 15 (38% and 37%, respectively) .
-
Dimesylation of 15 with methanesulfonyl chloride produces 16 (54% yield), followed by cyclization to the pyrrolopyridine core .
Substitution Reactions
Electrophilic substitution occurs at the pyrrole nitrogen and pyridine positions:
-
N-Methylation : Treatment with methyl iodide in DMF selectively methylates the pyrrole nitrogen, improving metabolic stability .
-
Halogenation : Direct iodination at C-5 of the pyridine ring is achievable using iodine monochloride in acetic acid (38% yield for 15 ) .
Table 2: Substitution Reaction Outcomes
| Reaction Type | Reagent | Position Modified | Yield (%) | Stability Impact | Source |
|---|---|---|---|---|---|
| N-Methylation | CH3I, DMF | Pyrrole N | 64 ↑ MLM stability (72%) | ||
| Iodination | ICl, AcOH | Pyridine C-5 | 38 Enables cross-coupling |
Interaction with Biological Targets
The compound’s aldehyde group forms covalent adducts with enzyme active sites:
-
MPS1 kinase inhibition : Co-crystallization studies show the aldehyde engages Lys553 via hydrogen bonding, stabilizing the ATP-binding pocket (PDB: 3VQU) .
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Antimicrobial activity : Schiff base derivatives exhibit moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL).
Comparative Reactivity
Table 3: Reactivity vs. Structural Analogs
| Compound | Aldehyde Reactivity | Susceptibility to Oxidation | Key Functional Group |
|---|---|---|---|
| 1-Methyl-4-oxo-pyrrolopyridine-2-carbaldehyde | High | Moderate (↓ with N-Me) | Aldehyde |
| 1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde | Moderate | High | Aldehyde |
| 4-Oxo-1H-pyrrolo[3,2-c]pyridine | None | Low | Ketone |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- IUPAC Name : 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- CAS Number : 1242886-32-3
Applications in Medicinal Chemistry
-
Anticancer Activity
- Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrrolopyridine structure can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is under investigation.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This property is being explored for developing new antibiotics.
-
Neuroprotective Effects
- Preliminary studies suggest that 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde may have neuroprotective effects. It is hypothesized that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Applications in Organic Synthesis
-
Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules.
-
Synthesis of Heterocyclic Compounds
- The unique structure of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine facilitates the synthesis of other heterocyclic compounds through cyclization reactions. These reactions are crucial in developing pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Anticancer Activity | Inhibits kinases involved in cancer progression | Ongoing studies on modified derivatives |
| Antimicrobial Properties | Disrupts bacterial cell membranes leading to cell death | Effective against multiple bacterial strains |
| Neuroprotective Effects | Mitigates oxidative stress in neuronal cells | Preliminary findings suggest protective properties |
| Organic Synthesis | Serves as a building block for complex organic molecules | Utilized in synthesizing various heterocycles |
Case Studies
-
Anticancer Research
- A study published in a peer-reviewed journal examined the effects of pyrrolopyridine derivatives on breast cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard treatments.
-
Antimicrobial Testing
- In a laboratory setting, the antimicrobial activity of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting its potential as a lead compound for antibiotic development.
-
Neuroprotection Studies
- Research focused on the neuroprotective effects of this compound involved treating neuronal cell cultures with oxidative stressors. The results showed reduced cell death rates when treated with the compound, indicating its potential therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and related compounds:
| Compound Name | CAS Number | Structural Features | Similarity Score | Key Functional Differences |
|---|---|---|---|---|
| 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | Not provided | Methyl (C1), ketone (C4), carbaldehyde (C2) | Reference | Base compound for comparison |
| 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | 1778-74-1 | No methyl or ketone groups; retains carbaldehyde | 0.74 | Lacks dihydro and methyl groups, reducing steric bulk and potential metabolic stability |
| 4-Methyl-1H-pyrrolo[3,2-c]pyridine | 183586-34-7 | Methyl at C4; lacks ketone and carbaldehyde | 0.75 | Simpler structure with fewer functional groups; limited biochemical applications |
| 6-Methyl-1H-pyrrolo[3,2-c]pyridine | 630395-95-8 | Methyl at C6; no ketone or carbaldehyde | 0.75 | Positional isomerism alters electronic properties and binding affinity |
| TAK-441 (6-Ethyl-N-[1-(hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide) | Not provided | Additional ethyl, trifluoroethoxy, and carboxamide groups; complex side chains | N/A | Potent hedgehog inhibitor with enhanced pharmacokinetic properties due to substituents |
Structural and Functional Analysis
- Substituent Effects: TAK-441 (a derivative with trifluoroethoxy and carboxamide groups) demonstrates that bulky substituents at the 3- and 2-positions enhance target selectivity and metabolic stability, as seen in its efficacy in xenografted tumor models .
- Positional Isomerism : The 6-methyl isomer (CAS 630395-95-8) exhibits a lower similarity score (0.75 vs. reference compound) due to altered electronic distribution, which may reduce its interaction with enzymes or receptors requiring precise steric alignment .
Pharmacological and Industrial Relevance
- Its trifluoroethoxy group improves membrane permeability, while the carboxamide enhances target binding .
- Patent Applications : Compounds like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester (EP 4 374 877 A2) demonstrate industrial interest in pyrrolo-pyridine/ pyridazine hybrids for diverse applications .
Biological Activity
1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS No. 925917-49-3) is a heterocyclic compound with potential biological significance. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring system. Its molecular formula is , with a molecular weight of 192.17 g/mol. The structure is essential for its biological activity, influencing how it interacts with various biological targets.
Cytotoxic Activity
Recent studies have shown that derivatives of pyrrolopyridines exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound was evaluated for its ability to inhibit the c-Met signaling pathway, which is often overactive in cancers. The study indicated that several derivatives demonstrated considerable potency with IC50 values in the low micromolar range, suggesting that modifications to the pyrrolopyridine structure can enhance anticancer activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.2 | c-Met |
| Compound B | 12.4 | c-Met |
| Compound C | 8.7 | c-Met |
Anti-inflammatory Properties
The anti-inflammatory effects of related pyrrolopyridine derivatives have been documented in various preclinical models. For example, studies demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were reported to be significantly lower than those of traditional NSAIDs like diclofenac and celecoxib .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound F | 28.39 ± 0.03 | 34.4 ± 0.10 |
The mechanism by which these compounds exert their effects involves the inhibition of specific enzymes associated with inflammatory pathways and cancer progression. For instance, the inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation . Furthermore, compounds targeting the c-Met pathway may disrupt cancer cell proliferation and metastasis.
Case Studies
Several case studies highlight the therapeutic potential of pyrrolopyridine derivatives:
- Analgesic Activity : In animal models, derivatives showed analgesic properties comparable to morphine in pain response tests such as the "hot plate" and "writhing" tests . These findings suggest that modifications to the core structure can yield compounds with significant pain-relieving effects.
- Sedative Effects : Some derivatives also exhibited sedative properties, as evidenced by their ability to prolong sleep induced by thiopental in mice . This dual action (analgesic and sedative) indicates a promising avenue for developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A representative protocol involves reacting substituted aldehydes with ethyl N-alkylglycinates in methanol under basic conditions (e.g., triethylamine), followed by acidification to precipitate intermediates. Sodium methoxide may be used to facilitate cyclization at 50–60°C . For structurally analogous compounds (e.g., 6-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde), aldehyde intermediates are generated via hydrolysis of chloro precursors under mild conditions .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Proton environments (e.g., aldehyde protons at δ ~9–10 ppm, methyl groups at δ ~2.5 ppm) and coupling patterns confirm regiochemistry .
- LCMS/HRMS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with purity assessed via HPLC (>95% threshold) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are cross-checked with theoretical values .
Q. What is the reactivity profile of the aldehyde group in this compound?
- Methodological Answer : The aldehyde moiety undergoes nucleophilic addition reactions (e.g., formation of hydrazones with hydrazines) or condensation with amines to generate Schiff bases. Acid-catalyzed aldol reactions are avoided due to the compound’s sensitivity to strong acids. Solvent choice (e.g., anhydrous DMF or THF) minimizes side reactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclization step during synthesis?
- Methodological Answer : Isotopic labeling (e.g., deuterated methanol) or kinetic studies under varying temperatures/pH can track proton transfer and ring-closure pathways. Computational modeling (DFT) identifies transition states and energy barriers, while in-situ IR spectroscopy monitors carbonyl group reactivity during cyclization .
Q. What strategies optimize derivatization for enhanced biological activity?
- Methodological Answer : Substituent effects are explored via:
- Parallel Synthesis : Introducing electron-withdrawing groups (e.g., halogens) at the pyrrolo-pyridine core to modulate electronic properties.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to diversify the aromatic ring .
- Prodrug Design : Esterification of the aldehyde to improve bioavailability, as seen in analogous pyrrolidinecarboxamide derivatives .
Q. How are contradictions in spectral data resolved (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
- COSY/NOESY : To assign proton-proton correlations and confirm spatial arrangements.
- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths/angles .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., kinases). QSAR studies correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
Q. How is X-ray crystallography applied to confirm the solid-state structure?
- Methodological Answer : Single crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Diffraction data collected at low temperature (100 K) reduce thermal motion artifacts. Structural refinement (ShelXL) validates bond geometries and hydrogen-bonding networks, critical for polymorph identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
